7,8-Dihydro-2-naphthalenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydro-2-naphthalenol: is an organic compound with the molecular formula C10H10O . It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the second position and a partially hydrogenated naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro-2-naphthalenol typically involves the hydrogenation of 2-naphthol. The reaction is carried out under controlled conditions using a hydrogenation catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm .
Industrial Production Methods: In industrial settings, the production of this compound follows similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 7,8-Dihydro-2-naphthalenol can undergo oxidation reactions to form naphthoquinones.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Halogenated naphthalenols.
Scientific Research Applications
Chemistry: 7,8-Dihydro-2-naphthalenol is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antioxidant properties and its role in cellular defense mechanisms against oxidative stress .
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting neurological disorders .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 7,8-Dihydro-2-naphthalenol involves its interaction with cellular components, particularly in oxidative stress pathways. The compound acts as an antioxidant, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. It targets molecular pathways involved in the detoxification of ROS, thereby maintaining cellular homeostasis .
Comparison with Similar Compounds
2-Naphthol (C10H8O): A hydroxylated derivative of naphthalene, similar in structure but without hydrogenation.
5,6,7,8-Tetrahydro-2-naphthalenol (C10H12O): Another hydrogenated derivative with additional hydrogen atoms.
Uniqueness: 7,8-Dihydro-2-naphthalenol is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties. Its partially hydrogenated structure allows for unique reactivity and applications compared to fully hydrogenated or non-hydrogenated derivatives .
Properties
CAS No. |
120887-12-9 |
---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
7,8-dihydronaphthalen-2-ol |
InChI |
InChI=1S/C10H10O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1,3,5-7,11H,2,4H2 |
InChI Key |
QTUANRNBNIECOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C1)C=CC(=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.